molecular formula C8H16ClN3O B12347992 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431967-97-3

3-Butoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12347992
CAS No.: 1431967-97-3
M. Wt: 205.68 g/mol
InChI Key: BQFKFGODUJKZRF-UHFFFAOYSA-N
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Description

3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-butoxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.

    Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the butoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce oxides or hydroxyl derivatives.

    Reduction: Can yield amines or other reduced forms.

    Substitution: Results in various substituted pyrazole derivatives.

Scientific Research Applications

3-Butoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-methylpyrazol-4-amine;hydrochloride: Similar in structure but with a methoxy group instead of a butoxy group.

    1-Methyl-1H-pyrazol-4-amine: Lacks the butoxy group, making it less hydrophobic.

Uniqueness

3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its butoxy group, which imparts specific chemical and physical properties

Properties

CAS No.

1431967-97-3

Molecular Formula

C8H16ClN3O

Molecular Weight

205.68 g/mol

IUPAC Name

3-butoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3O.ClH/c1-3-4-5-12-8-7(9)6-11(2)10-8;/h6H,3-5,9H2,1-2H3;1H

InChI Key

BQFKFGODUJKZRF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN(C=C1N)C.Cl

Origin of Product

United States

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